molecular formula C26H17N3OS2 B382587 8-(4-methylphenyl)sulfanyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

8-(4-methylphenyl)sulfanyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Katalognummer: B382587
Molekulargewicht: 451.6g/mol
InChI-Schlüssel: VQFNVZURGAZMMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one core, which is further substituted with a 4-methylphenylsulfanyl and a phenyl group. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of 5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with appropriate reagents under controlled conditions. For instance, a solution of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole in a mixture of hydrogen peroxide and acetic acid can be stirred in a microwave reactor at 55°C for 1.5 hours . The reaction mixture is then evaporated and diluted with water to initiate crystallization.

Analyse Chemischer Reaktionen

5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications, particularly in the fields of medicinal chemistry and material science. Its unique structure makes it a potential candidate for drug development, especially for targeting specific biological pathways. Additionally, it can be used in the synthesis of other complex organic molecules, serving as a valuable intermediate in organic synthesis .

Wirkmechanismus

The mechanism of action of 5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one core suggests potential interactions with enzymes or receptors involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-[(4-methylphenyl)sulfanyl]-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one include other thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one derivatives with different substituents. For example, 5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a similar compound with a tetrahydrobenzothieno core

Eigenschaften

Molekularformel

C26H17N3OS2

Molekulargewicht

451.6g/mol

IUPAC-Name

8-(4-methylphenyl)sulfanyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C26H17N3OS2/c1-16-11-13-18(14-12-16)32-24-20-10-6-5-9-19(20)23-27-25-22(26(30)29(23)28-24)21(15-31-25)17-7-3-2-4-8-17/h2-15H,1H3

InChI-Schlüssel

VQFNVZURGAZMMO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5)C6=CC=CC=C62

Kanonische SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5)C6=CC=CC=C62

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.